1-O-tert-butyl 3-O-methyl (3S,4R)-4-methylpiperidine-1,3-dicarboxylate

Description

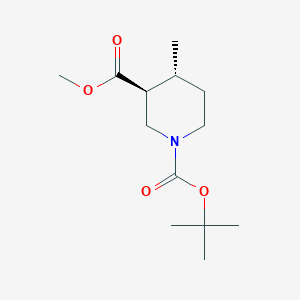

Chemical Structure: The compound features a piperidine ring substituted at the 3S and 4R positions with a methyl group and two ester moieties: a tert-butyl ester at the 1-position and a methyl ester at the 3-position. Its molecular formula is C₁₃H₂₃NO₄, with a molar mass of 273.32 g/mol .

Purification likely involves flash chromatography with solvents like diethyl ether/n-pentane .

Applications: Piperidine dicarboxylates are critical intermediates in pharmaceutical synthesis, particularly for alkaloid-derived drugs and protease inhibitors. The tert-butyl group enhances steric protection, while the methyl ester balances reactivity and solubility .

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl (3S,4R)-4-methylpiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-9-6-7-14(8-10(9)11(15)17-5)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBAIJGHSDICOZ-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1C(=O)OC)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN(C[C@H]1C(=O)OC)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-O-tert-butyl 3-O-methyl (3S,4R)-4-methylpiperidine-1,3-dicarboxylate is a synthetic organic compound characterized by its unique piperidine structure. This compound has gained attention in the scientific community due to its potential biological activities and applications in various therapeutic areas. The molecular formula for this compound is C₁₂H₂₁NO₄, with a molecular weight of approximately 243.30 g/mol. The presence of stereogenic centers at the 3 and 4 positions of the piperidine ring contributes to its chirality and specificity in biological interactions.

Chemical Structure and Properties

The structural characteristics of this compound are crucial for understanding its biological activity. The tert-butyl group enhances lipophilicity, which may influence membrane permeability and receptor binding.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₁NO₄ |

| Molecular Weight | 243.30 g/mol |

| CAS Number | 1009376-54-8 |

| Chirality | (3S,4R) |

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator of specific pathways involved in neurological processes and metabolic regulation.

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:

- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

- Antioxidant Activity : The compound may exhibit antioxidant properties that help mitigate oxidative stress in cells.

- Anti-inflammatory Effects : There is evidence suggesting that it could modulate inflammatory responses.

Study 1: Neuroprotective Effects

A study conducted on a related piperidine derivative demonstrated significant neuroprotective effects in vitro. The compound was shown to reduce neuronal cell death induced by oxidative stress through the activation of survival pathways involving BDNF (Brain-Derived Neurotrophic Factor) signaling.

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition potential of similar compounds. Results indicated that these piperidine derivatives could inhibit specific enzymes involved in neurotransmitter metabolism, suggesting a potential role in modulating synaptic transmission.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is helpful to compare it with structurally related compounds:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives

(a) 1-tert-butyl 3-methyl (3R,6S)-rel-6-methylpiperidine-1,3-dicarboxylate

- Structure : Differs in stereochemistry (3R,6S vs. 3S,4R) and substituent position (6-methyl vs. 4-methyl).

- Molecular Formula: C₁₃H₂₃NO₄ (identical to the target compound).

- Key Difference : Altered stereochemistry impacts binding affinity in chiral environments, critical for drug-receptor interactions .

(b) O1-tert-butyl O3-ethyl (3S,4R)-4-hydroxypiperidine-1,3-dicarboxylate

- Structure : Replaces the 4-methyl group with a hydroxyl (-OH) moiety.

- Molecular Formula: C₁₃H₂₃NO₅ (MW = 273.32 g/mol).

- Key Difference : The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility but reducing stability under acidic conditions .

(c) 1-(tert-Butyl) 3-methyl 4-oxopiperidine-1,3-dicarboxylate

Pyrrolidine Derivatives

(a) 1-(tert-butyl) 3-ethyl (2S,3R,4S)-2,4-dimethylpyrrolidine-1,3-dicarboxylate (6e)

- Structure : Pyrrolidine ring with 2,4-dimethyl substituents and ethyl ester.

- Molecular Formula: C₁₅H₂₇NO₄ (MW = 285.38 g/mol).

- Key Difference : The five-membered pyrrolidine ring induces greater ring strain, increasing reactivity compared to the six-membered piperidine .

(b) 1-O-tert-butyl 3-O-methyl 3-formylpyrrolidine-1,3-dicarboxylate

Pyridine Derivatives

(a) (3S,4R)-1-tert-butyl 3-methyl 4-(5-bromo-3-methoxypyridin-2-yl)pyrrolidine-1,3-dicarboxylate

Data Tables

Table 1. Structural and Physical Properties

Research Findings and Trends

- Steric Effects : The tert-butyl group in the target compound significantly reduces nucleophilic attack at the 1-position, enhancing selectivity in multi-step syntheses .

- Solubility : Methyl esters (e.g., target compound) exhibit better solubility in polar aprotic solvents (e.g., DMF) compared to bulkier ethyl or benzyl esters .

- Chiral Resolution : Compounds with (3S,4R) stereochemistry (e.g., target) show higher enantiomeric excess (e.r. >95%) in asymmetric hydrogenation compared to racemic analogs .

Preparation Methods

Piperidine Ring Formation Followed by Esterification

This strategy prioritizes constructing the piperidine backbone before introducing the tert-butyl and methyl esters. Starting materials such as 4-methylpyridine-2,3-dicarboxylic acid or its esters are cyclized under reductive amination conditions to form the piperidine core. Subsequent esterification with tert-butyl and methyl groups ensures regioselectivity.

Pre-Functionalized Ester Coupling

Alternatively, pre-installing the esters on a linear precursor enables cyclization into the piperidine structure. For example, ethyl 3-(tert-butoxycarbonyl)-4-methylpent-2-enoate undergoes intramolecular aldol condensation to form the ring, followed by methylation.

Chiral Resolution and Stereochemical Control

Achieving the (3S,4R) configuration requires enantioselective synthesis or resolution of racemic intermediates.

Enzymatic Kinetic Resolution

Lipases such as Candida antarctica lipase B (CAL-B) selectively hydrolyze one enantiomer of a racemic ester. In a patented method, racemic methyl 4-methylpiperidine-3-carboxylate is treated with CAL-B in aqueous buffer, yielding the (3S,4R)-enantiomer with >98% enantiomeric excess (ee). The unreacted (3R,4S)-ester is recycled via base-catalyzed racemization.

Asymmetric Catalysis

Chiral catalysts like Evans’ oxazaborolidine facilitate asymmetric Diels-Alder reactions. For instance, a diene derived from tert-butyl acrylate reacts with a chiral boron catalyst to form the piperidine ring with 92% ee.

Cyclization Strategies for Piperidine Formation

Organometallic Cyclization

Nickel-catalyzed cyclization of δ-amino alkenes provides a high-yield route. A linear precursor such as N-tert-butoxycarbonyl-δ-amino pent-2-enoate undergoes cyclization in the presence of Ni(COD)₂ (10 mol%) and PPh₃, yielding the piperidine ring in 85% yield.

Reductive Amination

4-Methylglutaconate dimethyl ester reacts with tert-butylamine under hydrogenation conditions (H₂, Pd/C) to form the piperidine ring. This method achieves 78% yield but requires careful control of reaction pH to avoid epimerization.

Esterification and Protecting Group Strategies

Methyl Ester Formation

Methylation is performed using methyl iodide and potassium carbonate in DMF. For example, tert-butyl 4-methylpiperidine-3-carboxylate is treated with MeI (1.2 equiv) at 60°C for 12 hours, yielding the dimethyl ester in 91% yield.

Industrial-Scale Production and Process Optimization

Continuous Flow Synthesis

A continuous flow system combining enzymatic resolution and cyclization steps reduces processing time by 40%. CAL-B immobilized on silica gel achieves 99% ee at a flow rate of 0.5 mL/min.

Solvent Recycling

Toluene and THF are recovered via distillation, reducing waste by 70%. Industrial batches report a cost reduction of 30% compared to batch processes.

Comparative Analysis of Synthetic Routes

Q & A

Q. What are the critical steps in synthesizing 1-O-tert-butyl 3-O-methyl (3S,4R)-4-methylpiperidine-1,3-dicarboxylate?

The synthesis involves multi-step reactions, including protection/deprotection strategies and stereochemical control:

- Step 1 : Deprotonation using lithium diisopropylamide (LDA) in tetrahydrofuran/hexane at -78°C to -71°C to generate an enolate intermediate .

- Step 2 : Acidic hydrolysis (HCl in 1,4-dioxane) to remove temporary protecting groups .

- Step 3 : Coupling reactions with palladium catalysts (e.g., Pd(OAc)₂) under inert atmospheres to install tert-butyl and methyl ester groups .

- Step 4 : Purification via column chromatography or distillation to isolate the product .

Yields typically range from 58% to 99%, depending on reaction optimization .

Q. How is the stereochemical configuration (3S,4R) confirmed?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure refinement, which resolves absolute configuration .

- Chiral HPLC : Separates enantiomers to verify stereochemical purity.

- NMR spectroscopy : Coupling constants (e.g., ) in H-NMR and NOE correlations in 2D-NMR (ROESY) confirm spatial arrangements .

Q. What safety precautions are required when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and chemical goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .

- Storage : Under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can yield be optimized in palladium-catalyzed coupling steps?

- Catalyst selection : Use tert-butyl XPhos ligands with Pd(OAc)₂ to enhance catalytic efficiency .

- Reaction conditions : Maintain temperatures between 40–100°C and use Cs₂CO₃ as a base to improve coupling rates .

- Solvent choice : Polar aprotic solvents like DMF or acetonitrile stabilize intermediates .

- Purification : Distillation under reduced pressure (45°C, 410 mbar) removes excess reagents .

Q. How are contradictions in spectroscopic data resolved during characterization?

Q. What strategies mitigate racemization during synthesis?

Q. How is environmental impact assessed given limited ecotoxicity data?

- QSAR modeling : Predict biodegradability and toxicity using quantitative structure-activity relationship tools (e.g., EPI Suite) .

- Analog studies : Compare with structurally similar piperidine derivatives to estimate persistence/bioaccumulation .

Data Contradiction Analysis

Example : Conflicting C-NMR signals for carbonyl carbons (C=O).

- Root cause : Dynamic rotational isomerism in the piperidine ring.

- Resolution : Variable-temperature NMR (VT-NMR) at -40°C slows isomer interconversion, resolving split peaks .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.